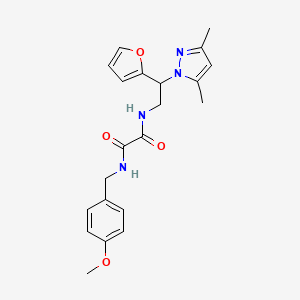

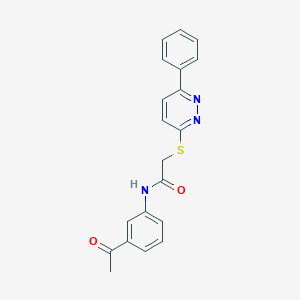

![molecular formula C15H17N5O2 B2584662 7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-59-2](/img/structure/B2584662.png)

7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been widely investigated for the design of new drugs due to the similarity of their chemical structure with that of the purine nucleobases, i.e., adenine and guanine .

Synthesis Analysis

The synthesis of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp), a related compound, was achieved by condensation of 2,4-pentanedione and 3-amino-4H-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as IR, UV-Vis-NIR, and single crystal X-ray diffraction . The structure of the compound is influenced by various types of extended hydrogen bonds and π–π interactions .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used in the synthesis of Co (II) complexes . Moreover, it can be used in the copper-catalyzed synthesis of triazole-linked glycohybrids .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Recent research has focused on the synthesis of novel compounds using "7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" as a precursor or core structure. These studies have explored its potential in creating compounds with significant antimicrobial and antioxidant activities. For instance, Gilava et al. (2020) conducted a study on the synthesis of a series of triazolopyrimidines, evaluating their antimicrobial and antioxidant properties. The compounds were synthesized utilizing Biginelli protocol and characterized through various spectroscopic techniques, showing promising biological activity (Gilava, Patel, Ram, & Chauhan, 2020).

Anticancer Applications

The compound has also been investigated for its potential in anticancer applications. Helaly et al. (2014) developed a new slow-release polymeric material incorporating heterocyclic derivatives prepared from pyrimidine and coumarin compounds, including structures similar to "this compound". These compounds exhibited anticancer effects and were characterized for their potential as carriers for anticancer drugs, providing a foundation for further research into their use in cancer treatment (Helaly, Khalaf, Nashar, Hamid, & Soliman, 2014).

Antimicrobial and Antifungal Activity

Further studies have demonstrated the antimicrobial and antifungal efficacy of derivatives of "this compound". Chauhan and Ram (2019) synthesized a series of N,7-bis(substitutedphenyl) triazolopyrimidine derivatives, showing notable antibacterial and antifungal activities. These findings highlight the compound's versatility and potential in developing new antimicrobial agents (Chauhan & Ram, 2019).

Supramolecular Chemistry

In the realm of supramolecular chemistry, the compound has been utilized to explore novel chemical structures and interactions. For example, Canfora et al. (2010) investigated the molecular structure of similar triazolopyrimidine molecules in different crystal environments, contributing valuable insights into their potential for forming diverse supramolecular architectures. This research underscores the compound's significance in the development of new materials with specific chemical and physical properties (Canfora, Pillet, Espinosa, & Ruisi, 2010).

Corrosion Inhibition

"this compound" and its derivatives have also been studied for their potential as corrosion inhibitors. Kruzhilin et al. (2021) developed new 7-(2-methoxy-2-oxoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, demonstrating their effectiveness in inhibiting copper corrosion in chloride environments. This study provides a basis for further exploration of these compounds in corrosion protection applications (Kruzhilin, Polikarchyuk, Kozaderov, Shikhaliev, Shevtsov, Potapov, Zartsyn, & Prabkhakar, 2021).

Zukünftige Richtungen

The compound and its related compounds have shown promising potential in various applications, especially in drug design . Therefore, future research could focus on exploring its potential in various therapeutic applications, improving its synthesis methods, and investigating its mechanism of action.

Wirkmechanismus

1,2,4-Triazolo[1,5-a]pyrimidines are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists . They can make specific interactions with different target receptors .

The synthesis of these compounds involves a tandem reaction using enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Eigenschaften

IUPAC Name |

7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-8-12(14(16)21)13(10-4-6-11(22-3)7-5-10)20-15(17-8)18-9(2)19-20/h4-7,13H,1-3H3,(H2,16,21)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHCHJSOSCDQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

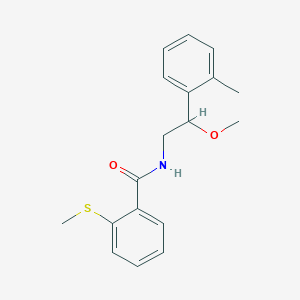

![6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2584583.png)

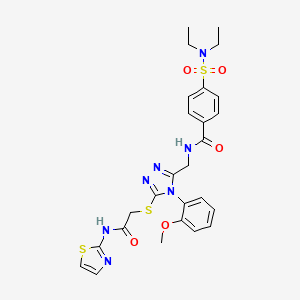

![5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B2584584.png)

![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide](/img/structure/B2584586.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584589.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2584590.png)

![4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2584592.png)

![1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2584595.png)